molecular formula C15H24N2O B3235199 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol CAS No. 1353996-79-8

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Cat. No.: B3235199
CAS No.: 1353996-79-8
M. Wt: 248.36 g/mol
InChI Key: NREMRULTNGFOCR-OAHLLOKOSA-N
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Description

2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a chemical compound with the molecular formula C15H24N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol typically involves the reaction of a benzyl-substituted pyrrolidine with an ethylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREMRULTNGFOCR-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177094
Record name Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353996-79-8
Record name Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353996-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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